molecular formula C24H21N3O3 B2994773 2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892276-32-3

2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2994773
CAS No.: 892276-32-3
M. Wt: 399.45
InChI Key: BAIYDCUMQZHGCD-UHFFFAOYSA-N
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Description

2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.45. The purity is usually 95%.
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Scientific Research Applications

NMDA Receptor Antagonism

Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to the compound , reveals their potential as antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate how alterations in their structure can impact their potency and selectivity, highlighting the importance of specific functional groups for binding to the receptor site (Carling et al., 1992).

Drug Delivery Systems

Polymeric materials based on poly(2-oxazoline)s and poly(2-oxazine)s have been identified for their significant roles in constructing drug delivery systems. Although not directly related to 2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, this research underlines the broader applications of structurally similar compounds in delivering therapeutic agents, suggesting potential for further exploration in this area (Sedláček & Hoogenboom, 2020).

Antitumor and Antifolate Activities

Another study on 2,4-diaminotetrahydroquinazolines, which share a core structure with the compound of interest, highlights their use as nonclassical inhibitors of dihydrofolate reductase (DHFR). These compounds exhibit potent and selective activity against certain pathogens and tumor cells, showcasing the therapeutic potential of tetrahydroquinazoline derivatives in treating diseases by inhibiting key biological pathways (Gangjee et al., 1995).

Catalytic Synthesis Methods

The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which are structurally related to the compound , demonstrates innovative approaches to creating heterocyclic compounds with potential pharmacological activities. This synthesis method could be applicable to the production of this compound and its derivatives, expanding the scope of their applications in medicinal chemistry (Wilhelm et al., 2014).

Properties

IUPAC Name

3-(4-methylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-7-10-19(11-8-16)27-23(29)20-12-9-18(15-21(20)26-24(27)30)22(28)25-14-13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIYDCUMQZHGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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